BenchChemオンラインストアへようこそ!

Poricoic acid A

Anti-inflammatory activity Nitric oxide inhibition Triterpenoid comparative pharmacology

Poricoic acid A is a 3,4-seco-lanostane triterpenoid with dual AMPK-activating and SPRY2-stabilizing activities. It is the most potent NO inhibitor among five Poria triterpenoids and a competitive NTCP inhibitor (Ki=63.4±18.7 µM). Unlike generic Poria extracts, this pure compound ensures reproducible dose-response studies. Essential for AKI-to-CKD transition, renal fibrosis, and transporter pharmacology research. Not all Poria triterpenoids share its NTCP inhibitory activity—validate with compound-specific procurement.

Molecular Formula C31H46O5
Molecular Weight 498.7 g/mol
Cat. No. B150489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoricoic acid A
Synonymsporicoic acid A
Molecular FormulaC31H46O5
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O
InChIInChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1
InChIKeyKVAQLXUMUVEKGR-SMFZDKLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poricoic Acid A Procurement Guide: 3,4-Seco-Lanostane Triterpenoid with Defined Anti-Inflammatory and Bile Acid Transporter Activity


Poricoic acid A (CAS 137551-38-3, C31H46O5, MW 498.69) is a 3,4-seco-lanostane-type triterpenoid isolated from the sclerotia of Poria cocos (Fu Ling) [1]. Among the structurally related triterpenoid constituents in Poria cocos, poricoic acid A exhibits quantitatively distinct anti-inflammatory activity and acts as a competitive inhibitor of the sodium/taurocholate co-transporting polypeptide (NTCP) bile acid uptake transporter, with a defined inhibitory constant of 63.4 ± 18.7 µM [2].

Poricoic Acid A vs. In-Class Triterpenoids: Why Structural Analogs Cannot Be Interchanged


Poricoic acid A belongs to the 3,4-seco-lanostane class of triterpenoids, yet even closely related in-class compounds exhibit substantial quantitative divergence in anti-inflammatory potency. In direct comparative assays using LPS-stimulated RAW264.7 macrophages, poricoic acid A demonstrates the highest NO inhibitory activity among five triterpenoids tested (poricoic acid A, 3-O-acetyl-16α-hydroxydehydrotrametenolic acid, polyporenic acid C, 3β-hydroxylanosta-7,9(11),24-trien-21-oic acid, and trametenolic acid) [1]. Conversely, when compared specifically against its closest structural analog poricoic acid B, poricoic acid A shows lower anti-inflammatory activity in NO inhibition assays [2]. Furthermore, poricoic acid A functions as a competitive NTCP inhibitor with a quantified Ki value, whereas other Poria triterpenes such as dehydrotrametenolic acid and dehydroeburicoic acid demonstrate no detectable anti-inflammatory activity at all [2]. This heterogeneity in both potency and target engagement mandates compound-specific procurement and precludes simple substitution with generic triterpenoid extracts or uncharacterized analogs.

Poricoic Acid A Differential Evidence: Quantified Potency, Transporter Activity, and Cytotoxicity Relative to Comparators


Anti-Inflammatory Potency: Poricoic Acid A vs. Five Co-Isolated Triterpenoids in LPS-Stimulated Macrophages

Poricoic acid A demonstrates the highest anti-inflammatory activity among five triterpenoids isolated from the same sclerotia extract. In LPS-stimulated RAW264.7 macrophages, poricoic acid A exerted the greatest NO production inhibition and reduced PGE2 levels via COX-2 downregulation [1]. The direct comparators tested under identical conditions were 3-O-acetyl-16α-hydroxydehydrotrametenolic acid, polyporenic acid C, 3β-hydroxylanosta-7,9(11),24-trien-21-oic acid, and trametenolic acid [1].

Anti-inflammatory activity Nitric oxide inhibition Triterpenoid comparative pharmacology

Direct Head-to-Head Comparison: Poricoic Acid A vs. Poricoic Acid B Anti-Inflammatory Activity

In a direct comparative study of purified triterpenoids (poricoic acid A at 92% purity; poricoic acid B at 90% purity) from Poriae Cutis, poricoic acid B exhibited higher anti-inflammatory activity than poricoic acid A as measured by NO generation inhibition in LPS-induced RAW264.7 cells [1]. Additionally, poricoic acid B demonstrated dose-dependent reduction of TNF-α, IL-1β, and IL-6 in the 10–40 μg/mL concentration range [1].

Anti-inflammatory activity Poricoic acid B Nitric oxide inhibition Cytokine production

NTCP Bile Acid Transporter Inhibition: Poricoic Acid A as a Competitive Inhibitor with Defined Ki

Poricoic acid A functions as a competitive inhibitor of the hepatic sodium/taurocholate co-transporting polypeptide (NTCP), a bile acid uptake transporter, with a defined inhibitory constant (Ki) of 63.4 ± 18.7 µM [1]. Among five triterpene acids tested, poricoic acid A, poricoic acid B, and polyporenic acid C significantly inhibited NTCP function, while poricoic acid A, poricoic acid B, and dehydrotumulosic acid significantly inhibited ASBT function [1]. Poricoic acid A was identified as the representative triterpene acid for detailed kinetic characterization [1].

Bile acid transport NTCP inhibitor Sodium/taurocholate co-transporting polypeptide Hypolipidemic mechanism

Cytotoxic Activity: Poricoic Acid A vs. Poricoic Acid G in Cancer Cell Lines

Poricoic acid A exhibits concentration-dependent inhibitory activity against human lung adenocarcinoma A549 cells with an IC50 of 34.6 µg/mL [1]. In a separate study, poricoic acids A and G were evaluated for cytotoxicity against human cancer cell lines, with the study noting differential cytotoxic profiles among these 3,4-seco-lanostane triterpenes [2].

Antitumor activity Cytotoxicity Lung adenocarcinoma A549 cells

In Vivo Efficacy: Poricoic Acid A Ameliorates Renal Injury in Rodent Ischemia-Reperfusion Model

In a rat renal ischemia-reperfusion injury (IRI) model, oral administration of poricoic acid A (10 mg/kg/day, days 2–13 post-reperfusion) significantly reduced elevated serum creatinine and blood urea nitrogen levels at days 3 and 14 post-IRI, and ameliorated histopathological kidney injury including tubular dilation, interstitial inflammation, and collagen deposition at day 14 [1]. Mechanistically, poricoic acid A temporally modulated the Gas6/Axl signaling pathway—upregulating anti-inflammatory Gas6/Axl signaling during the AKI phase (day 3) and downregulating pro-fibrotic Gas6/Axl signaling during the CKD transition phase (day 14) [1].

Renal fibrosis Acute kidney injury Ischemia-reperfusion injury In vivo pharmacology

Molecular Target Engagement: Poricoic Acid A Stabilizes SPRY2 and Modulates ERK Signaling in Renal EMT

Poricoic acid A directly binds to SPRY2 (sprouty RTK signaling antagonist 2) protein as demonstrated by molecular docking and drug affinity target stability assays, increasing SPRY2 protein stability through inhibition of ubiquitin-proteasome-mediated degradation [1]. PAA intervention reduced p-ERK levels without affecting total ERK expression, and SPRY2 knockdown abolished the protective effects of PAA on TGF-β1-induced EMT in HK-2 and NRK-52E renal tubular epithelial cells [1]. Comparative mechanistic data for poricoic acid B or other Poria triterpenoids on this specific pathway are not available, representing a distinctive target engagement profile for PAA.

Epithelial-mesenchymal transition SPRY2 ERK signaling Renal fibrosis

Poricoic Acid A Application Scenarios: Evidence-Backed Research and Procurement Use Cases


Renal Fibrosis and EMT Research: Poricoic Acid A as a SPRY2-Stabilizing, AMPK-Activating Tool Compound

Poricoic acid A is appropriate for in vitro and in vivo studies investigating the molecular mechanisms of renal fibrosis, epithelial-mesenchymal transition (EMT), and the AKI-to-CKD transition. Evidence supports its use in TGF-β1-stimulated NRK-49F and HK-2/NRK-52E cell models at 10 µM to assess ECM accumulation suppression and EMT marker modulation [1]. In vivo, oral administration at 10 mg/kg/day in rodent IRI models has demonstrated significant improvement in renal function parameters and histological outcomes [2]. Procurement is indicated when a single, well-characterized triterpenoid with dual AMPK-activating and SPRY2-stabilizing activities is required for fibrosis target validation studies.

Bile Acid Transporter Pharmacology and Hypolipidemic Mechanism Studies

Poricoic acid A serves as a reference inhibitor for NTCP (Ki = 63.4 ± 18.7 µM) and ASBT functional assays [1]. Its defined competitive inhibition kinetics make it suitable for enterohepatic circulation studies, bile acid uptake transporter screening, and investigation of Poria cocos-derived hypolipidemic mechanisms. Researchers should note that not all Poria triterpenoids share this activity—dehydrotrametenolic acid and dehydroeburicoic acid demonstrate no anti-inflammatory or transporter inhibition activity [2], underscoring the necessity of compound-specific procurement for transporter pharmacology applications.

Anti-Inflammatory Natural Product Screening: Use as a Positive Control with Defined Potency Ranking

Poricoic acid A can be deployed as a comparator standard in anti-inflammatory natural product screening campaigns using LPS-stimulated RAW264.7 macrophages. Its established ranking as the most potent NO inhibitor among five sclerotia-derived triterpenoids provides a quantitative benchmark for evaluating newly isolated compounds or extract fractions [1]. However, investigators seeking maximum anti-inflammatory potency among poricoic acids should be aware that poricoic acid B demonstrates higher activity in direct comparative assays [2], and should select the appropriate compound based on specific assay objectives.

Cancer Cell Cytotoxicity Studies: Quantified A549 Lung Adenocarcinoma Activity

Poricoic acid A is appropriate for in vitro cytotoxicity screening against A549 lung adenocarcinoma cells, with a defined IC50 of 34.6 µg/mL [1]. Procurement of purified poricoic acid A rather than crude triterpenoid mixtures is essential for reproducible dose-response studies, as the triterpene acid mixture exhibits approximately 1.9-fold lower potency (IC50 = 65.30 µg/mL) against the same cell line [1]. This compound may also serve as a reference for structure-activity relationship studies of 3,4-seco-lanostane triterpenoids in cancer pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poricoic acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.